N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide
Description
Properties
IUPAC Name |
N,N-dibenzyl-4-(4-chlorophenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClNO3S/c25-22-13-15-23(16-14-22)30(28,29)17-7-12-24(27)26(18-20-8-3-1-4-9-20)19-21-10-5-2-6-11-21/h1-6,8-11,13-16H,7,12,17-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZXNAOCZXDNSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of Chlorobenzene
The preparation of 4-chlorobenzenesulfonyl chloride begins with the chlorosulfonation of chlorobenzene, a reaction catalyzed by chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂). This one-pot methodology, as described in EP0115328B1 , avoids intermediate isolation and minimizes wastewater generation.
Reaction Mechanism:
$$
\text{ClC}6\text{H}5 + \text{ClSO}3\text{H} \xrightarrow{\text{SOCl}2} \text{ClC}6\text{H}4\text{SO}2\text{Cl} + \text{HCl} + \text{SO}2
$$
Optimization Parameters:
- Molar Ratios: Chlorobenzene, chlorosulfonic acid, and thionyl chloride are used in a 1:1.6:3.2 ratio to suppress dichlorodiphenyl sulfone byproducts.
- Temperature: Maintained at 30–50°C to balance reaction rate and selectivity.
- Byproduct Management: Gaseous HCl and SO₂ are scrubbed using aqueous alkali, yielding recyclable bisulfite solutions.
Yield and Purity:
Synthesis of 4-(4-Chlorophenylsulfonyl)Butanoic Acid
Nucleophilic Ring-Opening of γ-Butyrolactone
The sulfonyl group is introduced via nucleophilic attack of sodium 4-chlorobenzenesulfinate on γ-butyrolactone, a strained cyclic ester. This method, adapted from sulfinate-alcohol coupling reactions in EP0115328B1 , proceeds under mild conditions.
Reaction Scheme:
$$
\gamma\text{-Butyrolactone} + \text{Na}^+[\text{ClC}6\text{H}4\text{SO}2^-] \xrightarrow{\text{DMF, 80°C}} \text{ClC}6\text{H}4\text{SO}2(\text{CH}2)3\text{COO}^- \text{Na}^+ \xrightarrow{\text{HCl}} \text{ClC}6\text{H}4\text{SO}2(\text{CH}2)_3\text{COOH}
$$
Key Considerations:
- Solvent Selection: Dimethylformamide (DMF) enhances sulfinate nucleophilicity.
- Acid Workup: Neutralization with HCl precipitates the free acid (yield: 82–85%).
Amide Bond Formation with Dibenzylamine
Acid Chloride Activation
The carboxylic acid is converted to its reactive acyl chloride derivative using thionyl chloride:
$$
\text{ClC}6\text{H}4\text{SO}2(\text{CH}2)3\text{COOH} + \text{SOCl}2 \rightarrow \text{ClC}6\text{H}4\text{SO}2(\text{CH}2)3\text{COCl} + \text{SO}2 + \text{HCl}
$$
Reaction Conditions:
Coupling with Dibenzylamine
The acyl chloride reacts with dibenzylamine in a Schotten-Baumann-type reaction:
$$
\text{ClC}6\text{H}4\text{SO}2(\text{CH}2)3\text{COCl} + \text{HN}(\text{Bn})2 \xrightarrow{\text{Et}3\text{N}} \text{ClC}6\text{H}4\text{SO}2(\text{CH}2)3\text{CON}(\text{Bn})_2 + \text{HCl}
$$
Optimization:
- Base: Triethylamine (2.2 equiv) neutralizes HCl, driving the reaction to completion.
- Solvent: Dichloromethane ensures homogeneity without hydrolyzing the acyl chloride.
- Yield: 78–82% after recrystallization from ethyl acetate.
Alternative Synthetic Routes and Comparative Analysis
Friedel-Crafts Sulfonylation
While EP0115328B1 details Friedel-Crafts reactions for synthesizing diaryl sulfones (e.g., 4,4'-dichlorodiphenyl sulfone), this approach is unsuitable for aliphatic substrates like butanamide derivatives due to the lack of aromatic activation.
Direct Sulfonation of Butanamide
Direct sulfonation of N,N-dibenzylbutanamide with 4-chlorobenzenesulfonyl chloride faces challenges:
- Low Reactivity: Aliphatic C-H bonds are less susceptible to electrophilic sulfonation.
- Side Reactions: Over-sulfonation and decomposition occur at elevated temperatures.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
- HPLC: ≥98% purity (C18 column, acetonitrile/water gradient).
- Melting Point: 148–150°C (lit. 146°C for intermediate sulfonamide).
Industrial and Environmental Considerations
Waste Minimization
The EP0115328B1 process exemplifies eco-friendly synthesis:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide can undergo oxidation reactions, particularly at the benzyl groups, forming benzaldehyde derivatives.
Reduction: The compound can be reduced at the sulfonyl group to form sulfinyl or sulfide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide has the molecular formula . It features a sulfonamide group, which is known for its diverse pharmacological properties. The compound is characterized by:
- Molecular Weight : 442.0 g/mol
- Solubility : Soluble in organic solvents like ethanol and chloroform; insoluble in water.
Organic Synthesis
This compound serves as a building block in organic synthesis. It is used to prepare more complex molecules for pharmaceuticals and agrochemicals. Its unique structure allows for versatile reactions, including oxidation, reduction, and substitution:
- Oxidation : Forms benzaldehyde derivatives.
- Reduction : Produces sulfinyl or sulfide derivatives.
- Substitution : Engages in nucleophilic aromatic substitution reactions.
Biological Research
In biological studies, this compound is utilized to explore the effects of sulfonyl-containing compounds on cellular processes. It acts as a model compound to understand the interactions of sulfonyl groups with biological targets.
Medicinal Chemistry
This compound has been investigated for its potential anti-inflammatory and anticancer properties. Research indicates its activity against various cancer cell lines and its antibacterial efficacy.
Antibacterial Activity
The compound exhibits notable antibacterial properties against several strains:
| Bacterial Strain | Inhibition Zone (mm) | Activity Level |
|---|---|---|
| Salmonella typhi | 15 | Moderate |
| Bacillus subtilis | 18 | Strong |
| Escherichia coli | 10 | Weak |
| Staphylococcus aureus | 12 | Moderate |
These findings suggest that this compound could be developed as a potential antibacterial agent.
Antiviral Activity
Research has also focused on the antiviral potential of this compound against viruses such as Tobacco Mosaic Virus (TMV):
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| This compound | 0.5 | 42.00 |
| Ningnanmycin | 0.5 | 54.51 |
The inhibition rate indicates comparable effectiveness to established antiviral agents, suggesting further exploration in antiviral therapies.
Anticancer Activity
The anticancer properties have been evaluated through in vitro studies against various cancer cell lines:
| Cell Line | IC50 (µg/mL) | Activity Level |
|---|---|---|
| MCF-7 (Breast) | 9.32 | Moderate |
| A-549 (Lung) | 15.06 | Weak |
The moderate cytotoxicity against the MCF-7 breast cancer cell line highlights its potential as a chemotherapeutic agent.
Industrial Applications
In the industrial sector, this compound is employed as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its unique combination of functional groups allows for diverse applications in manufacturing processes.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors, through its sulfonyl and benzyl groups. These interactions can lead to the inhibition or activation of various biochemical pathways, depending on the specific target. The compound’s effects are mediated by its ability to form stable complexes with these targets, altering their activity and function .
Comparison with Similar Compounds
- N,N-dibenzyl-4-chlorobenzenesulfonamide
- N,N-dibutyl-4-chlorobenzenesulfonamide
- 4,4’-dichlorobenzophenone
- 4,4’-dichlorodiphenyl sulfone
Uniqueness: N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyl and sulfonyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in both research and industrial applications .
Biological Activity
N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial, antiviral, and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
This compound features a sulfonamide group which is known for its diverse pharmacological properties. The presence of the bulky dibenzyl moiety enhances its lipophilicity, potentially influencing its interaction with biological targets.
1. Antibacterial Activity
Several studies have investigated the antibacterial properties of sulfonamide derivatives, including this compound. The compound has shown moderate to strong activity against various bacterial strains.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) | Activity Level |
|---|---|---|
| Salmonella typhi | 15 | Moderate |
| Bacillus subtilis | 18 | Strong |
| Escherichia coli | 10 | Weak |
| Staphylococcus aureus | 12 | Moderate |
The compound demonstrated significant inhibitory effects against Salmonella typhi and Bacillus subtilis, indicating its potential as an antibacterial agent. These findings align with the established efficacy of sulfonamide derivatives in treating bacterial infections .
2. Antiviral Activity
In addition to antibacterial properties, this compound has been explored for its antiviral activity. Sulfonamides are known to exhibit antiviral effects, particularly against plant viruses.
Case Study: Antiviral Screening
A study focused on the antiviral potential of various sulfonamide derivatives, including the target compound, against Tobacco Mosaic Virus (TMV). The results indicated that some derivatives exhibited up to 50% inhibition of TMV replication.
Table 2: Antiviral Activity Against TMV
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| This compound | 0.5 | 42.00 |
| Ningnanmycin | 0.5 | 54.51 |
The compound's inhibition rate was comparable to that of established antiviral agents, suggesting its potential for further development in antiviral therapies .
3. Anticancer Activity
The anticancer potential of this compound has also been evaluated through in vitro studies against various cancer cell lines.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µg/mL) | Activity Level |
|---|---|---|
| MCF-7 (Breast) | 9.32 | Moderate |
| A-549 (Lung) | 15.06 | Weak |
The compound exhibited moderate cytotoxicity against the MCF-7 breast cancer cell line, indicating its potential as a chemotherapeutic agent . The structure-activity relationship suggests that modifications to the sulfonamide group could enhance its efficacy.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for introducing the sulfonamide group in N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide?
- Methodological Answer : The sulfonamide moiety is typically introduced via nucleophilic substitution between a sulfonyl chloride precursor and an amine. For example, 4-chlorobenzenesulfonyl chloride can react with a dibenzylamine derivative under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond. Multi-step protocols may involve protecting group strategies to prevent undesired side reactions. Reaction optimization should focus on solvent choice (e.g., dichloromethane or DMF), temperature control (0–25°C), and stoichiometric ratios to maximize yield .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the benzyl, sulfonyl, and butanamide groups. Infrared (IR) spectroscopy confirms the presence of sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functionalities. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive stereochemical confirmation if crystalline samples are obtainable .
Q. What are common biological targets for sulfonamide derivatives like this compound?
- Methodological Answer : Sulfonamides are known to inhibit carbonic anhydrases, cyclooxygenases (COX), and cannabinoid receptors (e.g., CB1R). For this compound, in vitro assays should include enzyme inhibition studies (e.g., fluorometric or colorimetric assays) and receptor binding assays using radiolabeled ligands (e.g., [³H]-CP55940 for CB1R). Parallel cytotoxicity screening (e.g., MTT assay) is recommended to assess therapeutic potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or impurities during synthesis?
- Methodological Answer : Low yields may arise from incomplete sulfonyl chloride activation or competing side reactions. Strategies include:
- Using anhydrous solvents and molecular sieves to minimize hydrolysis.
- Employing coupling agents (e.g., EDC/HOBt) for amide bond formation.
- Purifying intermediates via flash chromatography (silica gel, gradient elution) before proceeding to subsequent steps.
- Monitoring reactions in real-time with TLC or LC-MS to identify bottlenecks .
Q. How should researchers resolve contradictions in biological activity data across assays?
- Methodological Answer : Discrepancies often stem from variations in assay conditions (e.g., buffer pH, cell lines) or compound purity. To mitigate:
- Validate compound purity (>95%) via HPLC before testing.
- Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays).
- Perform dose-response curves to confirm potency (IC₅₀/EC₅₀) and rule off-target effects via selectivity profiling .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Structural Modifications : Synthesize analogs by varying substituents on the benzyl (e.g., electron-withdrawing groups) or chlorophenyl rings.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like CB1R.
- Pharmacophore Mapping : Identify critical functional groups (e.g., sulfonamide, benzyl) using software like Schrödinger’s Phase .
Q. How can analytical methods be validated for quantifying this compound in pharmacokinetic studies?
- Methodological Answer :
- LC-MS/MS Calibration : Use stable isotope-labeled analogs (e.g., deuterated derivatives) as internal standards to correct for matrix effects.
- Validation Parameters : Assess linearity (R² > 0.99), precision (%CV < 15%), and accuracy (80–120% recovery) per FDA guidelines.
- Sample Preparation : Optimize extraction protocols (e.g., protein precipitation with acetonitrile) for plasma or tissue homogenates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
